molecular formula C16H21N3O2S B2614686 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 847406-66-0

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No.: B2614686
CAS No.: 847406-66-0
M. Wt: 319.42
InChI Key: SRYQINQFIWVBSG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential pharmacological properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine with 1-(2-methoxyethyl)isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(2-phenylethyl)thiourea: Similar structure but with a phenyl group instead of the quinoline moiety.

    1-(2-Methoxyethyl)-3-(2-(4-methylphenyl)ethyl)thiourea: Contains a 4-methylphenyl group instead of the quinoline moiety.

Uniqueness

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is unique due to the presence of the quinoline moiety, which imparts distinct pharmacological properties. The combination of the methoxyethyl and quinoline groups in the same molecule enhances its potential for specific biological activities and applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-3-4-12-10-13(15(20)19-14(12)9-11)5-6-17-16(22)18-7-8-21-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYQINQFIWVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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